![molecular formula C8H7FN4O B6287908 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95% CAS No. 2737207-34-8](/img/structure/B6287908.png)
7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%
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Overview
Description
The compound “7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide” belongs to the class of imidazo[1,2-a]pyridine analogues . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Scientific Research Applications
Pharmaceutical Synthesis
7-Fluoro-imidazo[1,2-a]pyridine: derivatives are crucial in the synthesis of pharmaceutical compounds. They are particularly significant in the development of inhibitors for enzymes like IRAK and FLT3 . These enzymes are targets in the treatment of diseases such as hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML). The unique chemical structure of 7-fluoro-imidazo[1,2-a]pyridine allows it to engage in specific interactions within biological systems, making it a valuable component in drug design and synthesis .
Anticancer Agents
The imidazopyridine scaffold, to which 7-fluoro-imidazo[1,2-a]pyridine belongs, is recognized for its potential in creating anticancer agents. Novel derivatives of this compound have been explored as covalent inhibitors that can serve as lead compounds for the treatment of intractable cancers . The presence of the fluorine atom and the imidazo[1,2-a]pyridine ring structure are believed to contribute to its activity against cancer cells .
Antimicrobial and Antiviral Applications
Imidazo[1,2-a]pyridine analogues, including 7-fluoro-imidazo[1,2-a]pyridine, have shown significant potency as antimicrobial and antiviral agents. Their structural features enable them to interact with various biological targets, which can be exploited to develop new treatments for infectious diseases .
Material Science
Due to its structural character, the imidazopyridine moiety is also useful in material science. It can be incorporated into materials to impart specific properties, such as enhanced stability or reactivity, which are beneficial in various industrial applications .
Inhibitors of Enzymatic Activity
Compounds containing the 7-fluoro-imidazo[1,2-a]pyridine core structure have been utilized as inhibitors of specific enzymes. These inhibitors can regulate enzymatic activity, which is a critical aspect of therapeutic interventions for several diseases .
Chemical Synthesis and Reactivity
The fluorine atom at the 7th position of 7-fluoro-imidazo[1,2-a]pyridine influences its solubility and reactivity. This makes it a valuable compound in chemical synthesis, where it can participate in various reactions to create complex molecules with potential biological activity .
Proton Pump Inhibition
Some imidazo[1,2-a]pyridine derivatives have been identified as proton pump inhibitors. These compounds can reduce the production of stomach acid and are used in the treatment of conditions like gastroesophageal reflux disease (GERD) .
Insecticidal Properties
Research has also indicated that imidazo[1,2-a]pyridine analogues possess insecticidal properties. This opens up possibilities for the development of new, more effective insecticides that can be used in agriculture to protect crops from pests .
Future Directions
Imidazo[1,2-a]pyridine compounds have shown significant potential in medicinal chemistry, particularly in the treatment of tuberculosis . Future research could focus on exploring the therapeutic potential of “7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide” and related compounds, as well as optimizing their synthesis methods.
properties
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-5-1-2-13-6(8(14)12-10)4-11-7(13)3-5/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHCHAANXSHMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)NN)C=C1F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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